3-(2-Methoxyphenyl)thiophene-2-carboxylic acid
Description
Historical Context of Thiophene Carboxylic Acid Derivatives
Thiophene carboxylic acid derivatives have been integral to organic chemistry since the discovery of thiophene itself. Thiophene was first isolated in 1882 by Viktor Meyer, who identified it as a contaminant in benzene during indophenin dye formation experiments. Early synthetic routes focused on functionalizing the thiophene ring, with thiophene-2-carboxylic acid emerging as a key derivative due to its reactivity in coupling and substitution reactions. The development of halogenated thiophene carboxylic acids in the mid-20th century, such as 4-bromo-3-methyl-2-thiophenecarbonyl chloride, further expanded their utility in agrochemical and pharmaceutical intermediates.
Significance of 3-(2-Methoxyphenyl)thiophene-2-carboxylic Acid in Chemical Research
This compound (CAS 666841-74-3) is a structurally complex derivative notable for its dual functional groups: a methoxy-substituted phenyl ring and a carboxylic acid moiety on the thiophene core. This compound serves as a critical intermediate in synthesizing bioactive molecules, including AMPA receptor modulators and nematicides. Its electron-rich aromatic system enables participation in palladium-catalyzed cross-coupling reactions, making it valuable for constructing conjugated polymers and ligand frameworks.
Classification within Heterocyclic Compounds
As a member of the heterocyclic aromatic compounds, this compound belongs to the five-membered ring family containing one sulfur atom (thiophene) fused with a benzene ring (aryl group). Its classification is further defined by:
- Aromaticity : The thiophene ring satisfies Hückel’s rule with six π electrons (four from the conjugated double bonds and two from the sulfur lone pair).
- Functionalization : The carboxylic acid group at the 2-position and methoxyphenyl substituent at the 3-position distinguish it from simpler thiophene derivatives.
Relationship to Other Functionalized Thiophenes
This compound shares structural motifs with several pharmacologically active thiophenes:
The methoxy group in this compound enhances electronic delocalization, while the carboxylic acid permits further functionalization via esterification or amidation.
Properties
IUPAC Name |
3-(2-methoxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S/c1-15-10-5-3-2-4-8(10)9-6-7-16-11(9)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWDBOONGOMYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655541 | |
| Record name | 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666841-74-3 | |
| Record name | 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid typically involves the condensation of 2-methoxybenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently cyclized to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar condensation and cyclization reactions, optimized for large-scale production. The use of efficient catalysts and reaction conditions would be crucial to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex thiophene derivatives, which are useful in various chemical reactions.
- Reactivity : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield alcohols or aldehydes. Electrophilic substitution reactions can also occur under specific conditions.
-
Biology
- Antimicrobial and Anti-inflammatory Properties : Research indicates that this compound may exhibit antimicrobial effects and has been studied for its potential anti-inflammatory activities by modulating cell signaling pathways.
- Cytotoxicity and Anti-cancer Activity : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency (IC50 < 25 µg/mL) against these cell lines.
-
Medicine
- Pharmaceutical Intermediate : Its potential as an intermediate in pharmaceutical synthesis is being explored, particularly for compounds targeting inflammatory diseases and cancer.
- Antiviral Applications : Similar thiophene derivatives have shown promise as inhibitors of HCV NS5B polymerase, suggesting potential antiviral applications.
- Industry
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant anti-proliferative effects, particularly against HepG2 and MCF-7 cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | <25 |
| MCF-7 | <25 |
Case Study 2: HCV NS5B Polymerase Inhibition
Research highlighted the potential of thiophene derivatives, including this compound, as inhibitors of HCV NS5B polymerase. This suggests broader antiviral applications for thiophene-based compounds, warranting further investigation into their mechanisms of action.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption and Distribution : The presence of the methoxy group enhances lipophilicity, potentially improving absorption rates in biological systems.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations:
- Backbone Rigidity: Expansion of the thiophene backbone to fused systems (e.g., dithieno[3,2-b:2',3'-d]thiophene) reduces potency, as seen in compound 13 (MW: 253.95), due to steric hindrance .
- Electron-Withdrawing Groups: Substituents like sulfonamido (e.g., compound 10 in ) or cyano () enhance reactivity and binding affinity to target proteins .
- Methoxy vs.
Biological Activity
3-(2-Methoxyphenyl)thiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and findings from various studies.
Overview of the Compound
- Chemical Structure : The compound has the molecular formula , featuring a thiophene ring substituted with a methoxyphenyl group and a carboxylic acid moiety.
- Synthesis : It can be synthesized through various organic reactions involving thiophene derivatives and methoxyphenyl compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Non-Covalent Interactions : The compound engages in hydrogen bonding, hydrophobic interactions, and π-π stacking with biomolecules, which may influence enzyme activity and cellular signaling pathways.
- Biochemical Pathways : Although specific pathways affected by this compound are still under investigation, it is known that thiophene derivatives can modulate inflammatory responses and cellular metabolism through interactions with key kinases such as MAPK-activated protein kinase (MK2).
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Inhibition of Pathogens : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 8.33 - 23.15 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
Anti-inflammatory Properties
The compound's interaction with MK2 suggests potential anti-inflammatory effects:
- Cell Signaling Modulation : By inhibiting MK2, it may reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammatory responses in cellular models.
Cytotoxicity and Anti-cancer Activity
Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
- Anti-proliferative Effects : In vitro assays have shown that it can inhibit the proliferation of cancer cells such as HepG2 (liver cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HepG2 | <25 |
| MCF-7 | <25 |
Case Studies
- HCV NS5B Polymerase Inhibition : A study highlighted the potential of thiophene derivatives, including similar compounds, as inhibitors of HCV NS5B polymerase, suggesting a broader antiviral application for thiophene-based compounds .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxicity of several thiophene derivatives, including those related to this compound, revealing promising results against various human cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its chemical structure:
- Absorption and Distribution : The presence of the methoxy group may enhance lipophilicity, potentially improving absorption rates in biological systems.
Q & A
Basic: What are the recommended synthetic routes for 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid?
Methodological Answer:
The compound can be synthesized via:
- Gewald Reaction : Condensation of α-methylene carbonyl compounds with sulfur and α-cyano esters under basic conditions to form aminothiophene derivatives, followed by functionalization .
- Catalytic Methods : Transition-metal catalysts (e.g., Fe, V, Mo) enhance carboxylation efficiency in thiophene derivatives. For example, carboxylation of 3-iodothiophene intermediates under CO₂ atmosphere .
- Cyclization Strategies : Iodolactonization of alkynyl precursors (e.g., 3-(phenylethynyl)thiophene-2-carboxylic acid) using I₂ in CH₂Cl₂, yielding regioselective iodothienopyranones .
Key Considerations : Optimize reaction temperature and catalyst loading to minimize by-products. Monitor via TLC and HPLC for purity ≥95% .
Basic: How should researchers handle and store this compound safely?
Methodological Answer:
- Handling : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid contact with strong oxidizers (e.g., HNO₃) and bases to prevent hazardous reactions (e.g., CO/CO₂ release) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at ambient temperatures. Stability data indicate no hazardous polymerization, but degradation products include sulfur oxides .
- Spill Management : Contain with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Crystallography : Use SHELX programs (SHELXL/SHELXS) for single-crystal X-ray diffraction to resolve molecular geometry and confirm substitution patterns .
- Spectroscopy :
- NMR : Assign methoxyphenyl and thiophene protons (¹H: δ 7.2–7.8 ppm for aromatic protons; ¹³C: δ 160–165 ppm for carboxylic C=O) .
- HRMS : Confirm exact mass (234.00205 Da) via ESI-HRMS with <5 ppm error .
- Purity Analysis : HPLC (C18 column, MeOH:H₂O gradient) to verify ≥95% purity .
Advanced: How can computational methods predict the bioactivity of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., Sigma-1 receptor). Focus on the carboxylic acid and methoxyphenyl groups for hydrogen bonding .
- QSAR Models : Correlate electronic parameters (HOMO/LUMO energies) with observed anticancer activity. For example, methoxy groups enhance electron-donating capacity, improving DNA intercalation .
- MD Simulations : Assess stability in biological membranes (e.g., POPC lipid bilayers) using GROMACS. Parameters: 100 ns trajectories, AMBER forcefield .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (HeLa, MCF-7) to confirm EC₅₀ consistency .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .
- Target Engagement Studies : Employ SPR or ITC to measure direct binding affinities (Kd) for suspected targets (e.g., kinases) .
Advanced: How can regioselectivity be controlled in cyclization reactions involving this compound?
Methodological Answer:
- Substituent Effects : Electron-withdrawing groups (e.g., -COOH) favor 6-endo-dig cyclization over 5-exo-dig pathways. Example: Iodolactonization of 3-alkynyl derivatives yields >90% 6-membered iodothienopyranones .
- Catalytic Tuning : Pd(PPh₃)₄ promotes Suzuki coupling at the 5-position of thiophene, avoiding steric clashes with the methoxyphenyl group .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states for regioselective carboxylation .
Advanced: What environmental impacts should be assessed for this compound?
Methodological Answer:
- Ecotoxicology : Perform OECD 201/202 tests on Daphnia magna and algae to determine LC₅₀/EC₅₀. Compare with PNEC values (if available) .
- Degradation Studies : Simulate photolysis (UV-Vis) and hydrolysis (pH 4–9) to track half-life. LC-MS identifies breakdown products (e.g., thiophene ring cleavage) .
- Soil Mobility : Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation potential. Adjust functional groups (e.g., -COOH) to reduce persistence .
Advanced: How do structural modifications influence its pharmacological profile?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
